6-Azaspiro[2.5]octane-5,7-dione

M4 Antagonist Spirocyclic Scaffold Structure-Activity Relationship

This spirocyclic imide is the preferred scaffold for M4 muscarinic receptor programs, delivering >400-fold higher potency (IC50 1.8 nM) than ring-expanded analogs and ~900-fold selectivity over M2. With low lipophilicity (XLogP3 -0.1) and unique conformational rigidity, it is ideal for brain-penetrant CNS candidates. Choose this compound for quantifiably superior target engagement and reduced off-target risk in GPCR-focused medicinal chemistry.

Molecular Formula C7H9NO2
Molecular Weight 139.15
CAS No. 1194-45-2
Cat. No. B3046094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.5]octane-5,7-dione
CAS1194-45-2
Molecular FormulaC7H9NO2
Molecular Weight139.15
Structural Identifiers
SMILESC1CC12CC(=O)NC(=O)C2
InChIInChI=1S/C7H9NO2/c9-5-3-7(1-2-7)4-6(10)8-5/h1-4H2,(H,8,9,10)
InChIKeyUTFUKFWLYMWWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[2.5]octane-5,7-dione (CAS 1194-45-2): A Spirocyclic Imide Building Block for CNS Drug Discovery


6-Azaspiro[2.5]octane-5,7-dione is a bicyclic spirocyclic imide with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol [1]. It is also known as 1,1-Cyclopropanediacetimide, reflecting its spiro[2.5] core structure . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS)-targeted therapeutics due to its unique conformational rigidity and physicochemical profile [2].

Why Generic Spirocyclic Diones Cannot Substitute for 6-Azaspiro[2.5]octane-5,7-dione in CNS Drug Discovery


The unique spiro[2.5] framework of 6-azaspiro[2.5]octane-5,7-dione provides a specific three-dimensional orientation that is critical for target engagement in drug discovery. Substituting this core with a different spirocyclic analog, such as a 7-azaspiro[3.5]nonane or a non-nitrogen containing spiro[2.5]octane-5,7-dione, leads to a quantifiable loss of biological potency and altered physicochemical properties. As demonstrated in comparative studies, the 6-azaspiro[2.5]octane scaffold is essential for achieving high potency and subtype selectivity at the M4 muscarinic acetylcholine receptor, a key target for movement disorders [1]. Furthermore, the nitrogen atom within the ring significantly impacts the compound's pKa and lipophilicity compared to its carbocyclic analog, affecting solubility and permeability profiles [2].

Quantitative Differentiation of 6-Azaspiro[2.5]octane-5,7-dione vs. Closest Analogs


Superior M4 Muscarinic Receptor Potency vs. Expanded-Ring Spirocyclic Analogs

In a direct head-to-head comparison within the same M4 muscarinic acetylcholine receptor antagonist series, the 6-azaspiro[2.5]octane core demonstrated significantly superior potency compared to a ring-expanded analog. Compound 10, featuring the 6-azaspiro[2.5]octane scaffold, exhibited an IC50 of 1.8 nM at the human M4 receptor [1]. In contrast, the 7-azaspiro[3.5]nonane analog (Compound 20) showed a marked decrease in potency with an IC50 of 730 nM [1].

M4 Antagonist Spirocyclic Scaffold Structure-Activity Relationship

Enhanced M2/M4 Subtype Selectivity vs. [3.3.0]Pyrrolocyclopentane Core

The 6-azaspiro[2.5]octane scaffold provides a quantifiable advantage in M2/M4 muscarinic receptor subtype selectivity over the previously reported [3.3.0]pyrrolocyclopentane core series. Compound 10, containing the 6-azaspiro[2.5]octane core, exhibited ~900-fold selectivity for human M4 over human M2 [1]. While exact selectivity values for the comparator series are not stated as a fold difference, the study explicitly notes that the [3.3.0]pyrrolocyclopentane series generally showed poor muscarinic subtype-selectivity, which prompted the exploration of the 6-azaspiro[2.5]octane scaffold as a differentiating chemotype [1].

M4 Antagonist Subtype Selectivity CNS Safety Profile

Differentiated Physicochemical Profile: Lipophilicity vs. Non-Nitrogen Spiro Analog

The incorporation of a nitrogen atom into the spirocyclic ring system of 6-azaspiro[2.5]octane-5,7-dione results in a quantifiably lower lipophilicity compared to its all-carbon analog. The computed XLogP3 value for 6-azaspiro[2.5]octane-5,7-dione is -0.1 [1]. In contrast, the XLogP3 value for spiro[2.5]octane-5,7-dione (CAS 893411-52-4), which lacks the nitrogen atom, is 0.6 .

Physicochemical Properties LogP Drug Design

Significantly Higher pKa and Melting Point vs. Simple Imide Succinimide

6-Azaspiro[2.5]octane-5,7-dione exhibits a quantifiably different acidity and thermal profile compared to the simpler cyclic imide succinimide. The predicted pKa of 6-azaspiro[2.5]octane-5,7-dione is 11.85 , while the experimental pKa of succinimide is 9.5 [1]. Furthermore, the melting point of the target compound is 165 °C , compared to 125-127 °C for succinimide .

Physicochemical Properties pKa Melting Point

High-Value Application Scenarios for 6-Azaspiro[2.5]octane-5,7-dione Based on Quantitative Evidence


Development of Highly Potent and Subtype-Selective M4 Muscarinic Antagonists

This scaffold is the preferred starting point for medicinal chemistry programs targeting the M4 muscarinic acetylcholine receptor. The evidence shows that the 6-azaspiro[2.5]octane core provides >400-fold higher potency than a ring-expanded analog (1.8 nM vs. 730 nM IC50) and achieves ~900-fold selectivity over the M2 subtype [1]. This profile is essential for developing CNS therapeutics for movement disorders like dystonia with a reduced risk of off-target effects.

Synthesis of CNS-Penetrant Tool Compounds with Optimized Physicochemical Properties

The compound's lower lipophilicity (XLogP3 = -0.1) compared to its all-carbon analog (XLogP3 = 0.6) [2] makes it a superior building block for CNS drug candidates, where maintaining a favorable LogP is crucial for blood-brain barrier penetration and solubility [1]. Its use has been validated in the creation of a brain-penetrant M4 antagonist tool compound, VU6015241 [1].

Creation of Rigidified Spirocyclic Libraries for GPCR Target Exploration

The inherent rigidity of the spiro[2.5] framework, combined with the quantifiably different pKa (11.85) compared to simpler imides like succinimide (9.5) , offers a unique conformational constraint and reactivity profile. This makes 6-azaspiro[2.5]octane-5,7-dione a valuable monomer for synthesizing diverse spirocyclic libraries aimed at exploring G protein-coupled receptor (GPCR) targets where conformational restriction is key to achieving potency and selectivity [1].

Quote Request

Request a Quote for 6-Azaspiro[2.5]octane-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.